molecular formula C10H15N B564667 Pyridine, 3,4-dimethyl-5-(1-methylethyl)- CAS No. 104293-88-1

Pyridine, 3,4-dimethyl-5-(1-methylethyl)-

Cat. No.: B564667
CAS No.: 104293-88-1
M. Wt: 149.237
InChI Key: YDTCXVCHDKHIBL-UHFFFAOYSA-N
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Description

Pyridine, 3,4-dimethyl-5-(1-methylethyl)- is a substituted pyridine derivative. Pyridine itself is a basic heterocyclic organic compound with the chemical formula C5H5N. The structure of pyridine is similar to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The compound Pyridine, 3,4-dimethyl-5-(1-methylethyl)- features additional methyl and isopropyl groups, which can significantly alter its chemical properties and reactivity.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Pyridine, 3,4-dimethyl-5-(1-methylethyl)- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, halogenation typically yields halopyridines, while oxidation can produce pyridine N-oxides.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: The parent compound with a simpler structure.

    2,6-Lutidine: A dimethyl-substituted pyridine.

    3,5-Lutidine: Another dimethyl-substituted pyridine.

    2,4,6-Collidine: A trimethyl-substituted pyridine.

Uniqueness

Pyridine, 3,4-dimethyl-5-(1-methylethyl)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methyl and isopropyl groups can enhance its lipophilicity and potentially alter its interaction with biological targets compared to other pyridine derivatives .

Properties

IUPAC Name

3,4-dimethyl-5-propan-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-7(2)10-6-11-5-8(3)9(10)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTCXVCHDKHIBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701296758
Record name 3,4-Dimethyl-5-(1-methylethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701296758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104293-88-1
Record name 3,4-Dimethyl-5-(1-methylethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104293-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethyl-5-(1-methylethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701296758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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